molecular formula C17H25F2N3O2S B4792981 N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B4792981
M. Wt: 373.5 g/mol
InChI Key: BZFSLQHXLSWXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as "ADMF" is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in a variety of tumors and is associated with poor prognosis, making it an attractive target for cancer therapy. In

Mechanism of Action

ADMF works by inhibiting the activity of CA IX, which is overexpressed in many tumors. CA IX plays a key role in regulating the pH of the tumor microenvironment, and its inhibition can lead to acidification and subsequent cell death. ADMF has also been shown to inhibit the activity of CA XII, which is another isoform of carbonic anhydrase that is overexpressed in some tumors.
Biochemical and Physiological Effects:
ADMF has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. ADMF treatment has also been shown to decrease the expression of genes involved in angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of ADMF is its selectivity for CA IX and CA XII, which are overexpressed in many tumors but not in normal tissues. This selectivity reduces the risk of off-target effects and toxicity. However, ADMF has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for ADMF research. One area of interest is the development of ADMF analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of ADMF in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, the role of CA IX and CA XII in tumor metabolism and immune evasion is an area of active research, and ADMF may provide insights into these processes.

Scientific Research Applications

ADMF has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that ADMF inhibits the growth of a variety of cancer cell lines, including breast, lung, and renal cancer. ADMF has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F2N3O2S/c1-10-15(11(2)22(21-10)16(18)19)25(23,24)20-9-17-6-12-3-13(7-17)5-14(4-12)8-17/h12-14,16,20H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFSLQHXLSWXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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